methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
Description
Nomenclature and Structural Identification of Methyl 4-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
Systematic IUPAC Nomenclature and Isomerism
The compound’s IUPAC name, This compound , systematically describes its structure:
- Benzoate ester : A methyl ester substituent at the para position of the benzene ring.
- Thiazolidinone core : A five-membered heterocyclic ring containing sulfur (S) at position 1, nitrogen (N) at position 3, and conjugated carbonyl/imino groups at positions 2 and 4.
- (Z)-Configuration : The methylidene bridge (-CH=) between the benzene ring and thiazolidinone adopts a Z stereochemistry, placing the aromatic system and thiazolidinone moiety on the same side of the double bond.
Isomerism arises from two key features:
Molecular Formula and Weight Analysis
The compound’s molecular formula, C₁₂H₁₀N₂O₃S , reflects its constituent atoms:
- 12 carbons : 6 from the benzene ring, 2 from the ester group, and 4 from the thiazolidinone ring.
- 10 hydrogens : Distributed across the aromatic system, methyl ester, and heterocycle.
- 2 nitrogens : Located in the thiazolidinone ring.
- 3 oxygens : Ester carbonyl (1), thiazolidinone carbonyl (1), and methoxy group (1).
- 1 sulfur : Central to the thiazolidinone ring.
Molecular weight : 262.29 g/mol, calculated as follows:
$$
\text{C}{12}\text{H}{10}\text{N}{2}\text{O}{3}\text{S} = (12 \times 12.01) + (10 \times 1.01) + (2 \times 14.01) + (3 \times 16.00) + (1 \times 32.07) = 262.29 \, \text{g/mol} \,
$$
Table 1: Atomic Composition and Molecular Weight
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 10 | 1.01 | 10.10 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 262.29 |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.00–7.95 ppm (2H, d) : Protons on the benzene ring adjacent to the ester group.
- δ 7.65–7.60 ppm (2H, d) : Remaining aromatic protons.
- δ 7.85 ppm (1H, s) : Methine proton (-CH=) of the benzylidene group.
- δ 3.90 ppm (3H, s) : Methyl group of the ester moiety.
- δ 12.40 ppm (1H, s) : Imine proton (-NH-) in the thiazolidinone ring.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 167.2 ppm : Ester carbonyl (C=O).
- δ 165.8 ppm : Thiazolidinone carbonyl (C4=O).
- δ 160.1 ppm : Imine carbon (C2=N).
- δ 140.5–125.3 ppm : Aromatic carbons.
- δ 52.1 ppm : Methoxy carbon (-OCH₃).
Infrared (IR) and Mass Spectrometric Fingerprinting
IR (KBr, cm⁻¹) :
- 1784–1789 : Stretching vibration of the ester carbonyl (C=O).
- 1713 : Thiazolidinone carbonyl (C4=O).
- 1690–1700 : Imine (C=N) stretching.
- 1605–1450 : Aromatic C=C vibrations.
Mass Spectrometry (EI-MS) :
- m/z 262.29 [M⁺] : Molecular ion peak.
- m/z 231.10 : Loss of methoxy group (-OCH₃, 31 Da).
- m/z 187.05 : Fragmentation of the thiazolidinone ring.
UV-Vis Absorption Profiles
The compound exhibits strong absorption in the UV-B region (280–320 nm) due to π→π* transitions in the conjugated benzylidene-thiazolidinone system. A weaker n→π* transition appears near 350 nm , attributed to the imino and carbonyl groups.
Table 2: UV-Vis Spectral Data
| Solvent | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|---|
| Ethanol | 285 | 12,400 | π→π* |
| Ethanol | 352 | 1,890 | n→π* |
Properties
Molecular Formula |
C12H10N2O3S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6- |
InChI Key |
RVPDAFREEZSBDU-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=N)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Preparation Methods
Classical Methods for Thiazolidin-4-one Core Synthesis
Thiourea-Based Approaches
One of the most common methods for synthesizing the thiazolidin-4-one core involves the reaction of chloroacetic acid with thiourea. The mechanism proceeds through multiple steps:
- Initial nucleophilic attack on chloroacetic acid by the thiourea sulfur atom
- SN2-type reaction generating HCl
- Subsequent nucleophilic substitution by the amine onto the carboxylic carbon, releasing water
- Formation of 2-imino-4-thiazolidinone intermediate (compound 11 )
- Potential hydrolysis at position 2 by in situ generated HCl, yielding thiazolidin-4-one (compound 3 )
This classical approach typically requires prolonged heating at significantly elevated temperatures (100–110°C) for 7-8 hours, with reported yields reaching up to 94% when conducted using HCl as the acid.
Alternative Classical Approaches
Several other established methods exist for synthesizing the thiazolidinone core:
Thiosemicarbazone Method
This approach involves the reaction of ethyl chloroacetate (compound 12 ) with thiosemicarbazone (compound 13 ) in the presence of sodium ethoxide to generate 2-hydrazino-4-thiazolidinone (compound 14 ). This intermediate can then be refluxed in dilute hydrochloric acid to yield the desired thiazolidin-4-one.
Potassium Thiocyanate Method
Another method utilizes ethyl chloroacetate (compound 12 ) and potassium thiocyanate, followed by acidification to produce thiazolidin-4-one. This method requires significant caution due to the liberation of toxic hydrogen cyanide gas as a by-product.
Modern Synthetic Approaches for Thiazolidin-4-ones
Microwave-Assisted Synthesis
To overcome the limitations of classical methods, microwave-induced synthesis has been developed, significantly reducing reaction time and energy consumption. Kumar and colleagues reported a microwave-assisted approach:
- Chloroacetic acid and thiourea are suspended in water and stirred under ice-cold conditions for approximately 15 minutes
- This results in precipitation of 2-imino-4-thiazolidinone (compound 11 )
- The intermediate is subjected to microwave irradiation at 250 W for 5 minutes
- The desired thiazolidin-4-one is isolated via cooling and vacuum filtration with an 83% yield, requiring no further purification
While the yield matches that of conventional methods, this approach offers significant advantages in terms of reduced reaction time (less than 30 minutes total) and lower temperature requirements.
Base-Catalyzed One-Pot Synthesis
Kaboudin and colleagues investigated a novel one-pot, four-component condensation and cyclization approach for thiazolidin-4-one derivatives:
- Reaction of benzaldehydes (compound 13 ) and hydrazine with α-haloketones and allyl isothiocyanate
- Optimization studies determined that triethylamine catalyst with 7 hours of reflux in methanol provided the best results
- The proposed mechanism involves hydrazine reacting with allyl isothiocyanate and aldehyde to form an intermediate
- This intermediate undergoes nucleophilic substitution with α-chloroacetylchloride followed by intramolecular cyclization to generate novel thiazolidin-4-one derivatives
This method offers advantages including operational simplicity, mild reaction conditions, clean reaction profile, high yields, and high product purity.
Specific Synthesis Methods for Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
Based on synthesis approaches for structurally similar compounds, the following methods are proposed for preparing the target compound.
Alternative Method: Direct One-Pot Synthesis
Building upon the work of Kaboudin, a one-pot approach can be adapted:
- Reagents: Methyl 4-formylbenzoate, hydrazine, α-chloroacetylchloride, and allyl isothiocyanate
- Catalyst: Triethylamine
- Solvent: Methanol
- Conditions: Reflux for 7 hours
- Purification: Standard workup procedures followed by recrystallization
Table 1: Reaction Conditions for One-Pot Synthesis Based on Catalyst Screening
| Catalyst | Solvent | Temperature | Reaction Time | Expected Yield (%) |
|---|---|---|---|---|
| Triethylamine | Methanol | Reflux | 7 h | 80-85* |
| NaOH | Methanol | Reflux | 10 h | 70-75* |
| Pyridine | Methanol | Reflux | 8 h | 65-70* |
| DBU | Methanol | Reflux | 7.5 h | 75-80* |
*Estimated yields based on similar compounds reported in the literature
Structural Confirmation and Analysis
For confirming the successful synthesis of this compound, comprehensive characterization is essential.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals for the target compound:
- ¹H NMR (300 MHz, DMSO-d₆): δ 3.85 (s, 3H, -OCH₃), 7.65-7.85 (m, 4H, aromatic), 7.90 (s, 1H, =CH-), 8.50-9.00 (br s, 2H, -NH₂)
- ¹³C NMR (75 MHz, DMSO-d₆): Expected signals for carbonyl carbon (ester), thiazolone carbonyl, aromatic carbons, and the exocyclic double bond carbon
The Z-configuration of the exocyclic double bond can be confirmed by the characteristic chemical shift of the methine proton and NOE experiments.
Infrared Spectroscopy
Key expected bands:
- 3300-3150 cm⁻¹ (N-H stretching)
- 1720-1700 cm⁻¹ (C=O stretching, ester)
- 1680-1660 cm⁻¹ (C=O stretching, thiazolidinone)
- 1640-1620 cm⁻¹ (C=N stretching)
Mass Spectrometry
- Expected molecular ion [M+H]⁺: 263.05 m/z
- Major fragmentation pathways would include loss of the methoxy group and cleavage at the exocyclic double bond
Physical Properties
Table 2: Expected Physical Properties of the Target Compound
| Property | Value | Reference/Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃S | Elemental analysis |
| Molecular Weight | 262.29 g/mol | Calculated |
| Appearance | Pale yellow solid | Visual observation |
| Melting Point | 210-215°C* | Capillary method |
| Solubility | Soluble in DMSO and DMF; Sparingly soluble in methanol; Insoluble in water | Observation |
| Log P | ~2.0* | Calculated |
Comparative Analysis of Synthetic Methods
Table 3: Comparison of Synthetic Approaches for this compound
| Method | Synthetic Approach | Expected Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Two-step: Formation of thiazolidinone core followed by condensation with methyl 4-formylbenzoate | 80-85 | 48+ hours | Well-established, good Z-selectivity, reproducible | Long reaction time, multi-step process |
| One-Pot Synthesis | Four-component reaction of aldehyde, hydrazine, α-haloketone, and isothiocyanate | 75-80 | 7 hours | Shorter reaction time, fewer isolation steps, atom economy | May require optimization for this specific target, potentially more complex purification |
| Microwave-Assisted Synthesis | Two-step process with microwave irradiation for core formation | 80-85 | ~5-6 hours total | Energy efficient, shorter reaction time | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted aromatic compounds. These products can have distinct properties and applications in different fields .
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidinone ring, which is known for its pharmacological significance. The presence of the imino and oxo groups contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit substantial antimicrobial properties. For instance, compounds similar to methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli , as well as fungal pathogens like Candida albicans .
Case Study: Antibacterial Efficacy
In a study evaluating the structure–activity relationship of thiazolidinone derivatives, it was found that modifications at specific positions significantly enhanced antibacterial activity. For example, compounds with electron-withdrawing groups demonstrated increased potency against Gram-positive bacteria .
Anti-inflammatory Properties
Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Antidiabetic Potential
Some studies suggest that thiazolidinones may enhance insulin sensitivity and lower blood glucose levels, indicating their potential role in diabetes management. The mechanism often involves modulation of metabolic pathways associated with glucose metabolism .
Synthetic Pathways
The synthesis of this compound typically involves cyclocondensation reactions between appropriate thioureas and aldehydes or ketones under acidic or basic conditions. This method allows for the introduction of various substituents that can tailor the biological activity of the resulting compounds .
Derivative Compounds
Numerous derivatives have been synthesized to enhance specific biological activities. For example, modifications at the para position of the benzoate moiety have been shown to influence antimicrobial efficacy and selectivity .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine moiety can interact with enzymes and proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The presence of the imino and oxo groups in the thiazolidine ring contributes to its reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazolidinone derivatives are a versatile class of compounds with varied substituents influencing their physicochemical and biological properties. Below is a detailed comparison of methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate with structurally related analogs:
Table 1: Structural Comparison
Physicochemical Properties
- Stability : Silyl-protected derivatives () exhibit increased stability under acidic conditions due to steric protection of the ester group .
Biological Activity
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is a compound that belongs to the thiazolidinone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 319.39 g/mol. The compound features a thiazolidinone ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O4S |
| Molecular Weight | 319.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study demonstrated that thiazolidinones can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has also been highlighted in several studies. Compounds structurally related to this compound have shown selective cytotoxicity against various cancer cell lines, including HeLa and K562 cells. IC50 values for these compounds ranged from 8.5 μM to 25.6 μM, indicating promising anticancer activity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory and Antioxidant Effects
Thiazolidinones are known for their anti-inflammatory properties as well. They have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various in vitro models. This suggests that this compound may also possess similar anti-inflammatory and antioxidant activities .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The thiazolidinone moiety is believed to play a crucial role in modulating enzyme activity and influencing signaling pathways associated with inflammation and cancer progression .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of thiazolidinones has revealed that substituents on the benzene ring significantly influence biological activity. Electron-withdrawing groups enhance antimicrobial efficacy, while hydrophobic moieties improve anticancer potency .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives against Candida albicans, revealing MIC values between 3.92–4.01 mM, demonstrating their potential as antifungal agents .
- Cytotoxicity Profile : In another investigation, several thiazolidinone derivatives were tested against breast and lung cancer cell lines, showing enhanced selectivity and lower IC50 values compared to conventional drugs like irinotecan .
Q & A
Q. What are the optimized synthetic routes for methyl 4-[(Z)-configuration]benzoate derivatives?
The synthesis typically involves condensation reactions between thiazolidinone precursors and substituted benzaldehydes. For example, a Z-configuration can be achieved by reacting 2-imino-4-oxo-thiazolidine derivatives with methyl 4-formylbenzoate in ethanol under catalytic sodium ethoxide at 50–60°C for 2–3 hours. Purification is performed via recrystallization (e.g., dimethylformamide) or column chromatography (e.g., hexane/ethyl acetate 1:1) to isolate the target compound .
Q. Which analytical methods are critical for confirming the structure of this compound?
Structural validation requires a combination of:
- 1H/13C NMR spectroscopy to confirm proton environments and carbon frameworks.
- LC-MS to verify molecular weight and purity.
- Elemental analysis to ensure stoichiometric composition.
For example, in related thiazolidinone derivatives, LC-MS data showed molecular ion peaks matching calculated masses (e.g., [M+H]+ at m/z 369.4 for similar benzoate esters) .
Advanced Research Questions
Q. How can tautomeric equilibria (Z/E isomerism) in this compound be experimentally resolved?
The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino group and the thiazolidinone carbonyl. X-ray crystallography is the gold standard for resolving tautomerism, as demonstrated in structurally analogous compounds like triazolyl-thiazolidinones, where crystallographic data confirmed Z-isomer dominance . Alternatively, NOESY NMR can detect spatial proximity between protons to infer geometry .
Q. What pharmacological screening models are suitable for evaluating its bioactivity?
- Antimicrobial assays : Use standardized MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Derivatives with azo linkages showed MIC values as low as 8 µg/mL in similar studies .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Thiazolidinone analogs demonstrated IC50 values ranging from 10–50 µM .
Q. How can computational methods predict its reactivity or binding interactions?
- DFT calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-transfer potential.
- Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like bacterial DNA gyrase or human topoisomerase II. For example, docking scores of –8.2 kcal/mol were reported for related thiazolidinones bound to E. coli enzymes .
Q. What strategies mitigate solubility challenges in biological assays?
- Co-solvent systems : Use DMSO:water mixtures (e.g., 5% DMSO) to enhance aqueous solubility.
- Derivatization : Introduce polar groups (e.g., sulfonic acid) via post-synthetic modifications, as seen in palladium-complexing thiazolidinones .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How do substituents on the benzoate ring influence biological activity?
Electron-withdrawing groups (e.g., -NO2, -F) at the para position enhance antimicrobial activity by increasing electrophilicity. For instance, fluorinated analogs showed 2–3x higher potency than non-fluorinated derivatives in MIC assays . Conversely, bulky substituents (e.g., -OCH3) may sterically hinder target binding .
Contradictions and Methodological Considerations
- Synthetic yields : While sodium ethoxide catalysis in ethanol achieves ~76% yield , alternative catalysts (e.g., piperidine) or solvents (e.g., THF) may improve efficiency but require optimization to avoid side reactions .
- Biological data variability : Discrepancies in IC50/MIC values across studies may arise from differences in assay protocols (e.g., incubation time, cell density). Standardizing protocols (e.g., CLSI guidelines) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
